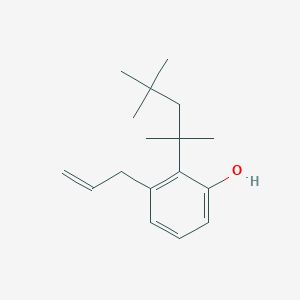
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a prop-2-en-1-yl group and a 2,4,4-trimethylpentan-2-yl group attached to the phenol ring, making it a unique and potentially interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
2,4,6-Trimethylphenol: A phenol derivative with three methyl groups attached to the aromatic ring.
4-Allyl-2,6-dimethoxyphenol: A phenol derivative with an allyl group and two methoxy groups attached to the aromatic ring.
Uniqueness
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other phenol derivatives. Its unique structure may also lead to specific interactions in biological systems or specialized applications in industry.
Propriétés
Numéro CAS |
113818-38-5 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
3-prop-2-enyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-7-9-13-10-8-11-14(18)15(13)17(5,6)12-16(2,3)4/h7-8,10-11,18H,1,9,12H2,2-6H3 |
Clé InChI |
WRFRBYDKEPHNRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
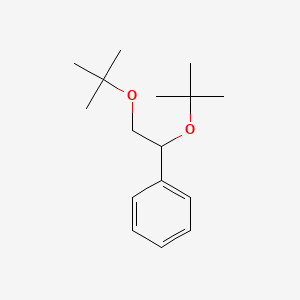
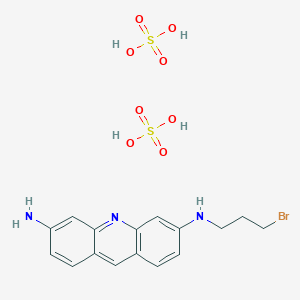
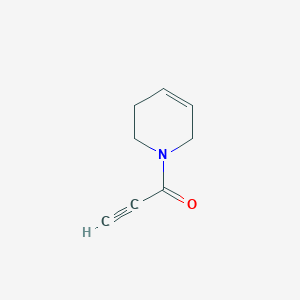
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
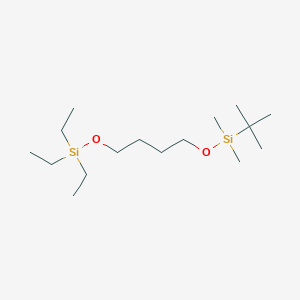
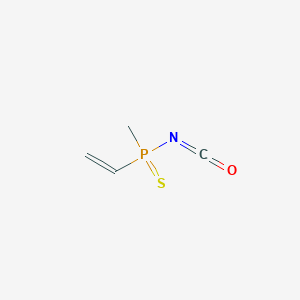

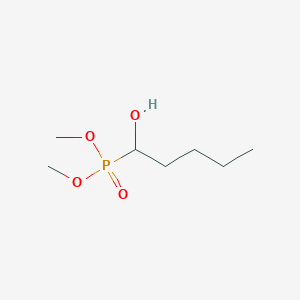
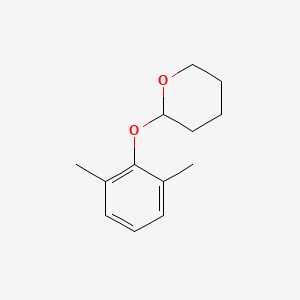
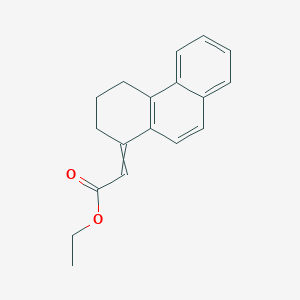
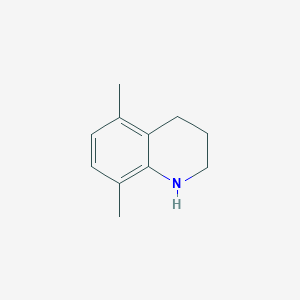
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
